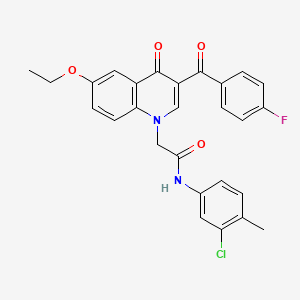

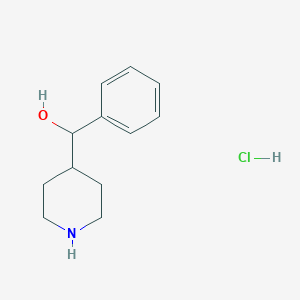

![molecular formula C17H12F2N4OS B2995088 (Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide CAS No. 1281691-39-1](/img/structure/B2995088.png)

(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the difluorophenyl group could be introduced via a halogenation reaction on a phenyl ring. The imidazothiazole ring could be synthesized via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the cyano and amide groups would introduce polarity to the molecule, and the multiple rings would add rigidity to its structure .Chemical Reactions Analysis

This compound, due to its multiple functional groups, could participate in a variety of chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid. The amide group could participate in acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like cyano and amide would likely make it polar and potentially soluble in polar solvents. The multiple rings could contribute to a higher melting point .Scientific Research Applications

Enaminones as Building Blocks in Heterocyclic Preparations

Enaminones have been identified as versatile polydentate reagents extensively used in organic synthesis over the past decade. They serve as building blocks for creating a wide variety of heterocyclic compounds, including pyrazoles, pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and others. The synthesized enaminones exhibit various biological activities, such as antitumor, antibacterial, and anticonvulsant properties. Additionally, compounds with imidazole structures, including imidazo[2,1-b]thiazoles, have been noted for their significant biological, pharmacological, and therapeutic activities, including antiasthmatic, anti-inflammatory, antiulcerative, and antithrombotic effects (Gomha & Abdel‐Aziz, 2012).

Antioxidant Activity in Drug Toxicity Mitigation

Research on benzothiazole derivatives has shown their potential to inactivate reactive chemical species through their antioxidant activity. This is particularly relevant in the context of drug-induced hepatotoxicity, where such compounds have demonstrated a capability to increase reduced glutathione content and decrease malondialdehyde levels, thereby offering a protective effect against toxic intermediaries produced by drugs (Cabrera-Pérez et al., 2016).

Antimicrobial and Anticancer Potential

The synthesis and evaluation of novel heterocyclic compounds incorporating the antipyrine moiety have revealed significant antimicrobial properties. These synthesized compounds, including various coumarins, pyridines, pyrroles, and thiazoles, have been characterized and tested against multiple microbial agents, showcasing their potential as effective antimicrobial substances (Bondock, Rabie, Etman, & Fadda, 2008). Additionally, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have demonstrated promising in vitro anticancer activity against several human cancer cell lines, indicating their potential as anticancer agents (Tiwari et al., 2017).

Herbicidal Activity

Studies on 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group have unveiled a novel class of herbicides showcasing excellent herbicidal activities. These compounds have been found to be highly effective in controlling weeds, such as crabgrass and barnyard grass, at low application rates, underscoring their potential as effective herbicidal agents (Wang, Li, Li, & Huang, 2004).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a drug, future research could focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could focus on finding new reactions it can participate in or improving the yield of existing reactions .

properties

IUPAC Name |

(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4OS/c1-9-8-23-15(10(2)21-17(23)25-9)5-11(7-20)16(24)22-14-4-3-12(18)6-13(14)19/h3-6,8H,1-2H3,(H,22,24)/b11-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHPMIIAHZNPDX-WZUFQYTHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=C2S1)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=C(N=C2S1)C)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one](/img/structure/B2995005.png)

![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2995013.png)

![1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2995022.png)

![2-[(Trifluoromethyl)sulfanyl]phenol](/img/structure/B2995025.png)

![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)